Due to the ¹⁷O isotope's distinct mass compared to the more common oxygen-16 (¹⁶O), phosphoric acid-17O4 can be used as a tracer molecule. By incorporating it into biological systems or chemical reactions, scientists can track the movement and fate of the phosphate group. This allows for a deeper understanding of metabolic pathways, enzymatic activity, and other processes that involve phosphate [PubChem, National Institutes of Health (.gov) - Phosphoric acid-17O4 | H3PO4P | CID 16213604, ].
Phosphorous-31 (³¹P) NMR spectroscopy is a powerful technique for studying the structure and dynamics of biological molecules containing phosphate groups. Phosphoric acid-17O4 enrichment can simplify the NMR spectra, improving resolution and signal-to-noise ratio. This allows researchers to obtain more detailed information about the chemical environment of phosphate groups in complex biological systems [Sigma-Aldrich - Phosphoric acid-17O4 solution, ].
Similar to NMR, phosphoric acid-17O4 can be used in mass spectrometry experiments to differentiate between phosphorylated molecules with different isotopic compositions. This is particularly useful for studying protein phosphorylation, a crucial process in cell signaling and regulation [Application note: Isotopic enrichment of cellular metabolites for mass spectrometry, ScienceDirect, ].
Phosphoric acid-17O4, also known by its chemical formula H3O4P, is a variant of phosphoric acid distinguished by the presence of the isotope oxygen-17. This compound is typically encountered as a colorless, viscous liquid or as a crystalline solid. It is highly soluble in water and exhibits strong acidic properties, making it a significant compound in both industrial and laboratory settings. Phosphoric acid-17O4 is categorized under inorganic acids and is known for its role in various
Phosphoric acid-17O4 exhibits biological activity that is essential in various biochemical processes. It plays a crucial role in cellular metabolism, particularly in the formation of adenosine triphosphate (ATP), which is vital for energy transfer within cells. Additionally, phosphoric acid is involved in bone mineralization and may impact cellular signaling pathways due to its phosphate groups. Its biological significance extends to its use as a food additive, where it acts as an acidulant and preservative .
The synthesis of phosphoric acid-17O4 can be achieved through several methods:
Phosphoric acid-17O4 has diverse applications across various fields:
Research into the interactions of phosphoric acid-17O4 with other compounds has revealed important insights:
Phosphoric acid-17O4 shares similarities with several related compounds, each possessing unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Orthophosphoric Acid | H3PO4 | Most common form; used extensively in fertilizers |
Pyrophosphoric Acid | H4P2O7 | Formed by condensation of two molecules of orthophosphoric acid; used as a dehydrating agent |
Triphosphoric Acid | H5P3O10 | Contains three phosphate groups; used in food processing and biochemical applications |
Phosphonic Acid | RPO(OH)2 | Contains phosphorus-carbon bonds; used in agriculture as herbicides |
Phosphoric acid-17O4's uniqueness lies primarily in its isotopic composition, which allows for specific applications in research settings where tracking molecular pathways is essential.
Isotopic labeling with ^17O in phosphoric acid derivatives is a specialized technique requiring careful methodology to ensure efficient and site-specific incorporation. The main strategies include vapor-phase exchange, solid-state synthesis, and microscale enrichment approaches tailored for NMR applications.
Vapor-phase exchange is a late-stage derivatization technique where phosphoric acid or its derivatives are exposed to ^17O-enriched water vapor or oxygen-containing gases under controlled temperature and pressure conditions. This method facilitates the exchange of oxygen atoms in the phosphate groups with ^17O isotopes without disrupting the molecular structure.
Solid-state synthesis involves the direct preparation of phosphoric acid derivatives from ^17O-enriched phosphate precursors. This method typically uses ^17O-labeled phosphates or phosphoric acid salts as starting materials, which undergo chemical reactions to yield the desired ^17O-labeled product.
Microscale enrichment techniques are designed for preparing small quantities of ^17O-labeled phosphoric acid derivatives optimized for NMR spectroscopy, where sensitivity and resolution depend heavily on isotopic enrichment.
Recent research has demonstrated the use of stable isotope labeling with oxygen-18 (^18O) in phosphate groups for studying phosphorylation dynamics in proteins using mass spectrometry. Although focused on ^18O, these methodologies provide a foundation for ^17O labeling strategies, given the similar chemical behavior of oxygen isotopes.
Phosphoric acid derivatives, including those labeled with oxygen isotopes, exhibit well-characterized physical and chemical properties essential for their application in research and industry. These properties influence the choice of labeling strategy and analytical technique.
Property | Typical Value (Phosphoric Acid) | Impact on Labeling |
---|---|---|
Molecular Weight | 98.00 g/mol | Determines mass shifts in MS |
Boiling Point | 158 °C (decomposes) | Limits vapor-phase exchange conditions |
Solubility | Highly soluble in water | Facilitates aqueous labeling methods |
Method | Enrichment Level | Sample Scale | Advantages | Limitations |
---|---|---|---|---|
Vapor-Phase Exchange | Moderate to High | Bulk | Late-stage labeling, versatile | Requires elevated temperature |
Solid-State Synthesis | High | Bulk | High purity, uniform labeling | Complex precursor preparation |
Microscale Enrichment | High | Micro to Milligram | Cost-effective, NMR optimized | Limited scale |
[Illustration: Phosphoric acid molecule exposed to ^17O-enriched vapor, showing exchange of oxygen atoms]
[Illustration: MS spectrum highlighting mass shift due to incorporation of ^17O isotopes in phosphate groups]
Oxygen-17 nuclear magnetic resonance spectroscopy represents a powerful analytical technique for characterizing the distinct oxygen environments within phosphoric acid-17O4 compounds [1]. The quadrupolar nature of oxygen-17, with its nuclear spin of 5/2, provides unique insights into the local electronic environment and coordination geometry around phosphorus centers [1]. The chemical shift range for oxygen-17 extends from -40 to 1120 parts per million, offering exceptional sensitivity to different phosphoryl oxygen environments [1].
In phosphoric acid-17O4 systems, the terminal phosphoryl oxygen environments typically exhibit chemical shifts in the range of 250-350 parts per million, characterized by strong phosphorus-oxygen double bond character [1]. These terminal oxygens demonstrate quadrupolar coupling constants ranging from 6.5 to 8.0 megahertz, reflecting the highly asymmetric electric field gradient around the nucleus [1]. The asymmetry parameter (ηQ) for terminal phosphoryl groups generally falls within 0.1-0.3, indicating relatively symmetric local environments [1].
Bridging phosphate oxygen environments display intermediate chemical shift values between 150-250 parts per million, with quadrupolar coupling constants of 4.5-6.5 megahertz [1]. These bridging oxygens connect adjacent phosphorus centers and exhibit higher asymmetry parameters of 0.2-0.6 due to their coordination to multiple phosphorus atoms [1]. Non-bridging phosphate oxygens, which carry negative charge, resonate at 100-200 parts per million with quadrupolar coupling constants of 3.5-5.5 megahertz [1].
Oxygen Environment | Chemical Shift Range (ppm) | Typical CQ (MHz) | ηQ Range |
---|---|---|---|
Terminal Phosphoryl (P=O) | 250-350 | 6.5-8.0 | 0.1-0.3 |
Bridging Phosphate (P-O-P) | 150-250 | 4.5-6.5 | 0.2-0.6 |
Non-bridging Phosphate (P-O⁻) | 100-200 | 3.5-5.5 | 0.3-0.8 |
Hydroxyl (P-OH) | 50-150 | 2.5-4.0 | 0.4-0.9 |
The low natural abundance of oxygen-17 at 0.038% necessitates isotopic enrichment for practical nuclear magnetic resonance applications [1]. Mechanochemical approaches using oxygen-17 enriched water have emerged as cost-effective methods for preparing labeled phosphoric acid derivatives [2] [3]. These techniques enable enrichment levels suitable for high-resolution nuclear magnetic resonance studies while maintaining the structural integrity of the phosphate framework [2].
Triple Quantum Magic Angle Spinning represents the most effective technique for obtaining high-resolution oxygen-17 nuclear magnetic resonance spectra of quadrupolar nuclei in phosphoric acid-17O4 systems [4] [5]. This two-dimensional experiment correlates multiple-quantum coherences with single-quantum coherences, effectively removing the second-order quadrupolar broadening that severely limits resolution in conventional magic angle spinning experiments [4] [5].
The Triple Quantum Magic Angle Spinning pulse sequence employs selective radiofrequency pulses to excite triple-quantum coherences among the satellite transitions of the oxygen-17 nucleus [6]. The magic angle of 54.74 degrees optimizes the averaging of quadrupolar interactions while sample spinning frequencies of 15-100 kilohertz further enhance resolution [7]. Higher magnetic fields above 14.1 Tesla are essential for achieving optimal spectral resolution, as the second-order quadrupolar interaction scales inversely with magnetic field strength [8] [9].
Experimental optimization of Triple Quantum Magic Angle Spinning requires careful adjustment of excitation and conversion pulse parameters [6]. Typical excitation pulse lengths range from 1-5 microseconds, with conversion pulse ratios of 3:1 providing optimal signal intensity [6]. The use of amplitude-modulated radiofrequency fields followed by selective 90-degree pulses has been demonstrated to achieve significant signal enhancement for spin-3/2 systems [6].
Parameter | Value | Notes |
---|---|---|
Magic Angle | 54.74° | Optimizes quadrupolar averaging |
Spinning Frequency Range | 15-100 kHz | Higher frequencies improve resolution |
Excitation Pulse Length | 1-5 μs | Depends on RF field strength |
Conversion Pulse Ratio | 3:1 | For optimal signal intensity |
Magnetic Field Requirement | >14.1 T | Higher fields enhance resolution |
Sample Temperature | 298-373 K | Room temperature preferred |
Rotor Size | 2.5-4.0 mm | Smaller rotors enable faster spinning |
The resolution enhancement achieved through Triple Quantum Magic Angle Spinning allows for the separation of overlapping oxygen-17 resonances that are indistinguishable in conventional one-dimensional spectra [10]. Two-dimensional oxygen-17 multiple-quantum magic angle spinning spectra have successfully resolved crystallographically distinct oxygen sites in complex phosphate systems [10]. The isotropic dimension of these spectra provides chemical shift information free from quadrupolar broadening, enabling precise determination of oxygen-17 nuclear magnetic resonance parameters [11] [12].
Ultra-high magnetic fields up to 35.2 Tesla have demonstrated exceptional capabilities for oxygen-17 Triple Quantum Magic Angle Spinning experiments [8]. These conditions enable the acquisition of high-quality spectra even for samples with moderate oxygen-17 labeling of approximately 20% [8]. The combination of ultra-high fields and fast magic angle spinning produces resolved correlation peaks that reveal spatial proximities between different oxygen species [8].
Heteronuclear Multiple Quantum Coherence spectroscopy between phosphorus-31 and oxygen-17 nuclei provides direct structural connectivity information in phosphoric acid-17O4 systems [13] [14]. This two-dimensional technique correlates phosphorus-31 chemical shifts with oxygen-17 resonances through scalar or dipolar coupling interactions, enabling the assignment of specific oxygen environments to their bonded phosphorus centers [14] [15].
The experimental implementation of phosphorus-31 to oxygen-17 Heteronuclear Multiple Quantum Coherence requires careful optimization of contact times and radiofrequency field strengths [14]. Typical contact times range from 1-10 milliseconds, with shorter times favoring scalar coupling pathways and longer times enabling dipolar-mediated correlations [14]. The significant difference in gyromagnetic ratios between phosphorus-31 (17.235 megahertz per Tesla) and oxygen-17 (5.772 megahertz per Tesla) necessitates precise calibration of radiofrequency field conditions [16].
Dynamic Nuclear Polarization enhancement has emerged as a critical technique for overcoming the inherently low sensitivity of oxygen-17 nuclear magnetic resonance [14]. The polarization transfer scheme employs electron to proton to silicon to oxygen-17 pathways, utilizing the high polarization of electron spins to enhance oxygen-17 signal intensity [14]. Symmetry-based recoupling sequences such as Symmetry-based R4 provide efficient heteronuclear recoupling while maintaining tolerance to resonance offsets [14].
Nucleus | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) | Typical Chemical Shift Range (ppm) | Sensitivity Relative to 1H |
---|---|---|---|---|
31P | 100 | 17.235 | -50 to +250 | 0.0664 |
17O | 0.038 | 5.772 | -50 to +1200 | 2.91×10⁻⁵ |
The correlation patterns observed in phosphorus-31 to oxygen-17 Heteronuclear Multiple Quantum Coherence spectra provide definitive evidence for phosphorus-oxygen connectivity [15]. Cross-peaks between phosphorus-31 resonances and terminal oxygen-17 signals confirm the presence of phosphoryl groups, while correlations to bridging oxygens reveal the polymeric structure of phosphate chains [15]. The analysis of peak intensities allows for quantitative determination of the relative populations of different phosphorus-oxygen environments [15].
Isotopic labeling strategies using oxygen-18 to oxygen-16 chemical shift correlations have been successfully applied to adenosine triphosphate systems, demonstrating the broader applicability of these techniques to complex phosphate-containing molecules [15]. The superior resolution of J-decoupled phosphorus-31 two-dimensional nuclear magnetic resonance chemical shift correlation spectroscopy enables the determination of isotopic shifts for all phosphate groups [15]. This methodology provides efficient statistical deciphering of isotopologue distributions and enables determination of fractional isotopic enrichments for individual oxygen sites [15].
Corrosive